molecular formula C10H9NO3S B13753814 5-(methylsulfonyl)isoquinolin-1(2H)-one CAS No. 1184914-43-9

5-(methylsulfonyl)isoquinolin-1(2H)-one

Katalognummer: B13753814
CAS-Nummer: 1184914-43-9
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: HXFOOAHVZUPGTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methylsulfonyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the methylsulfonyl group at the 5-position of the isoquinolinone ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For example, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enables a facile and expeditious two-step synthesis of isoquinolin-1(2H)-ones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methodologies, such as electro-oxidative intramolecular C-H amination, has emerged as a sustainable and environmentally friendly approach for the industrial synthesis of nitrogen-containing heterocycles .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in Diels-Alder reactions, where it forms [4+2] cycloadducts with maleimides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include rhodium catalysts, platinum catalysts, and aryliodonium salts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with aryliodonium salts can lead to selective arylation at the C4 or C8 position of the isoquinolinone scaffold .

Wissenschaftliche Forschungsanwendungen

5-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, certain isoquinolinone derivatives have been identified as potent inhibitors of tankyrase, an enzyme involved in the regulation of WNT signaling pathways. Inhibition of tankyrase activity has been shown to antagonize oncogenic WNT signaling, making these compounds potential candidates for anti-cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to other isoquinolinone derivatives, 5-(methylsulfonyl)isoquinolin-1(2H)-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of novel pharmaceuticals and functional materials.

Eigenschaften

CAS-Nummer

1184914-43-9

Molekularformel

C10H9NO3S

Molekulargewicht

223.25 g/mol

IUPAC-Name

5-methylsulfonyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)

InChI-Schlüssel

HXFOOAHVZUPGTM-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC2=C1C=CNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.